2-{[5-{[5-{[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-{[5-{[5-{[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple triazole rings and ethoxyanilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-{[5-{[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, such as 2-(2-ethoxyanilino)-2-oxoethyl sulfanyl derivatives and 4-(3-methylphenyl)-4H-1,2,4-triazole derivatives. These intermediates are then subjected to further reactions, including nucleophilic substitution and cyclization, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[5-{[5-{[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[5-{[5-{[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-{[5-{[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butyl-2-(2-(2-ethoxyanilino)-2-oxoethoxy)phenoxy)-N-(2-ethoxyphenyl)acetamide
- N’-{[(2-ethoxyanilino)carbonyl]oxy}-2-(1-naphthyl)ethanimidamide
Uniqueness
Compared to similar compounds, 2-{[5-{[5-{[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide stands out due to its unique combination of triazole rings and ethoxyanilino groups
Properties
Molecular Formula |
C39H40N8O4S2 |
---|---|
Molecular Weight |
748.9 g/mol |
IUPAC Name |
2-[[5-[[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C39H40N8O4S2/c1-5-50-32-19-9-7-17-30(32)40-36(48)24-52-38-44-42-34(46(38)28-15-11-13-26(3)21-28)23-35-43-45-39(47(35)29-16-12-14-27(4)22-29)53-25-37(49)41-31-18-8-10-20-33(31)51-6-2/h7-22H,5-6,23-25H2,1-4H3,(H,40,48)(H,41,49) |
InChI Key |
INUDTQIJHJSZKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CC4=NN=C(N4C5=CC=CC(=C5)C)SCC(=O)NC6=CC=CC=C6OCC |
Origin of Product |
United States |
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